1-(3-Nitrophenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of related nitro compounds has been explored in the provided papers. For instance, an efficient synthesis method for 3-nitro-N-aryl/alkylthiophen-2-amines was developed, which involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol in the presence of K2CO3 in refluxing ethanol . This method is notable for creating two C–C bonds in a single operation, which could be relevant for the synthesis of 1-(3-Nitrophenyl)ethanol if similar intermediates or conditions are applicable.
Molecular Structure Analysis
The molecular structure of 1-(3-Nitrophenyl)ethanol would consist of a benzene ring substituted with a nitro group at the 3-position and an ethanol chain at the 1-position. The presence of the nitro group would influence the electronic distribution in the molecule, potentially affecting its reactivity. The papers do not directly analyze the molecular structure of 1-(3-Nitrophenyl)ethanol, but the synthesis of similar nitro compounds suggests that the nitro group is a key functional group in these molecules .
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to 1-(3-Nitrophenyl)ethanol. However, the promoting effect of ethanol in the synthesis of N-(2-methylphenyl) hydroxylamine from o-nitrotoluene in a Zn/H2O/CO2 system is discussed . This indicates that ethanol can play a significant role in the selectivity and efficiency of reactions involving nitro compounds. It is reasonable to infer that ethanol could similarly affect the chemical reactions of 1-(3-Nitrophenyl)ethanol, although specific reactions are not described.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Nitrophenyl)ethanol are not directly reported in the papers. However, the presence of both a nitro group and a hydroxyl group in the molecule would suggest that it has polar characteristics, which would influence its solubility and reactivity. The use of ethanol as a solvent or as a reactant in the synthesis of nitro compounds indicates that 1-(3-Nitrophenyl)ethanol might also be soluble in alcohols and could participate in reactions where ethanol is a component .
Safety And Hazards
Safety data sheets suggest avoiding dust formation and breathing in mist, gas, or vapors of 1-(3-Nitrophenyl)ethanol . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
1-(3-nitrophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPQAVXDUWMFCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304679 | |
Record name | α-Methyl-3-nitrobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)ethanol | |
CAS RN |
5400-78-2 | |
Record name | α-Methyl-3-nitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5400-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5400-78-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-Methyl-3-nitrobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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